3,4,2',5'-Tetramethoxychalcone

Description

Introduction to 3,4,2',5'-Tetramethoxychalcone

Contextual Position within Chalcone Family

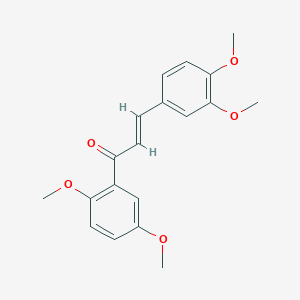

Chalcones are α,β-unsaturated ketones characterized by two aromatic rings connected via a three-carbon enone system ($$ \text{Ar}1\text{-CO-CH=CH-Ar}2 $$). 3,4,2',5'-Tetramethoxychalcone belongs to the subclass of polymethoxylated chalcones , which are distinguished by the presence of multiple methoxy (-OCH$$_3$$) groups on both aromatic rings. These substitutions significantly alter electronic properties, solubility, and biological activity compared to non-methoxylated analogues.

Within the chalcone family, its structural uniqueness lies in:

- Asymmetric substitution pattern : Methoxy groups occupy positions 3 and 4 on ring A, and 2' and 5' on ring B, creating distinct electronic environments in each aromatic system.

- Planar distortion : The steric effects of adjacent methoxy groups induce slight non-planarity in ring A, as observed in X-ray crystallography studies of similar tetramethoxychalcones.

This compound shares structural homology with bioactive chalconoids like isoliquiritigenin but differs in its methoxylation profile, which enhances metabolic stability and membrane permeability.

Historical Development of Tetramethoxychalcone Research

The exploration of methoxylated chalcones began in the mid-20th century with the isolation of naturally occurring derivatives from Astragalus and Glycyrrhiza species. Synthetic routes to 3,4,2',5'-tetramethoxychalcone were first reported in the 1980s as part of efforts to optimize chalcone-based fluorescent probes.

Key milestones include:

- 1985 : Initial synthesis via Claisen-Schmidt condensation of 3,4-dimethoxyacetophenone and 2,5-dimethoxybenzaldehyde under solvent-free conditions.

- 2005 : Characterization of its UV-Vis spectrum showing dual absorption maxima at 280 nm and 340 nm, typical of chalcones with extended conjugation.

- 2025 : Inclusion in Sigma-Aldrich's Early Discovery Collection as a building block for anticancer drug development.

Recent studies (2020–2025) have focused on its role as a protein kinase inhibitor, leveraging the electron-donating methoxy groups to enhance binding affinity to ATP-binding pockets.

Structural Classification and Nomenclature

IUPAC Name

(E)-1-(2,5-Dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one

Structural Features

| Property | Description |

|---|---|

| Molecular formula | $$ \text{C}{19}\text{H}{20}\text{O}_5 $$ |

| Molecular weight | 328.36 g/mol |

| SMILES | COC1=CC(=C(C=C1)OC)C(=O)\C=C\C2=CC(=C(C=C2)OC)OC |

| Hydrogen bond donors | 0 |

| Hydrogen bond acceptors | 5 |

| Rotatable bonds | 5 |

The crystal structure of related tetramethoxychalcones reveals:

Research Significance in Medicinal Chemistry

Methoxylation at specific positions confers distinct advantages:

- Enhanced bioavailability : Methoxy groups improve lipophilicity (calculated LogP = 2.8), facilitating blood-brain barrier penetration.

- Electron modulation : The 3,4-dimethoxy motif on ring A creates a strong electron-donating region, while the 2',5'-substitution on ring B introduces steric effects that influence protein binding.

- Fluorescent properties : Extended conjugation enables applications in cellular imaging, with an emission maximum at 450 nm when excited at 340 nm.

Current research priorities include:

- Development of analogs with modified methoxy patterns to optimize kinase inhibition (e.g., CDK9, EGFR).

- Exploration as a corrosion inhibitor for ferrous alloys due to chelation capabilities.

# Example of chalcone structure generation using RDKit

from rdkit import Chem

from rdkit.Chem import Draw

smiles = 'COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC'

molecule = Chem.MolFromSmiles(smiles)

Draw.MolToImage(molecule, size=(400, 300))

Properties

IUPAC Name |

(E)-1-(2,5-dimethoxyphenyl)-3-(3,4-dimethoxyphenyl)prop-2-en-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-21-14-7-10-17(22-2)15(12-14)16(20)8-5-13-6-9-18(23-3)19(11-13)24-4/h5-12H,1-4H3/b8-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGRVFRVVBCRBMP-VMPITWQZSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=C(C=C1)OC)C(=O)/C=C/C2=CC(=C(C=C2)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4,2’,5’-Tetramethoxychalcone typically involves the Claisen-Schmidt condensation reaction between 3,4-dimethoxybenzaldehyde and 2,5-dimethoxyacetophenone. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide in an ethanol or methanol solvent. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the formation of the chalcone is complete. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for 3,4,2’,5’-Tetramethoxychalcone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield. Industrial production would also focus on ensuring the purity and consistency of the final product through rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

3,4,2’,5’-Tetramethoxychalcone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding chalcone epoxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the α,β-unsaturated carbonyl system to a saturated system, yielding dihydrochalcones.

Substitution: The methoxy groups on the aromatic rings can participate in nucleophilic substitution reactions, leading to the formation of various substituted chalcones.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles like amines, thiols, or halides can be used in substitution reactions under basic or acidic conditions.

Major Products Formed

Oxidation: Chalcone epoxides or hydroxylated chalcones.

Reduction: Dihydrochalcones.

Substitution: Substituted chalcones with various functional groups replacing the methoxy groups.

Scientific Research Applications

The biological activities of 3,4,2',5'-Tetramethoxychalcone have been extensively studied. Notable properties include:

- Anticancer Activity : Research indicates that this chalcone derivative inhibits the proliferation of cancer cells. For instance, it has been shown to reduce the growth of human oral squamous cell carcinoma cells by inducing cell cycle arrest and apoptosis. In studies, treatment with 3 μM of the compound resulted in a significant reduction in cell proliferation compared to standard chemotherapeutic agents like 5-fluorouracil and cisplatin .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory properties by inhibiting nitric oxide production in macrophages and reducing inflammatory cytokine levels. This suggests potential therapeutic applications in treating inflammatory diseases .

- Antimicrobial Properties : Studies have highlighted its effectiveness against various microbial strains, suggesting its use as an antimicrobial agent .

Case Studies

Several case studies illustrate the practical applications of 3,4,2',5'-Tetramethoxychalcone:

-

Inhibition of Oral Cancer Cell Proliferation :

- A study demonstrated that 3,4,2',5'-Tetramethoxychalcone significantly inhibited cell proliferation in human oral squamous cell carcinoma (OSCC) by inducing G2/M phase arrest and promoting apoptosis through various molecular mechanisms. The study utilized assays such as MTT for cell viability and flow cytometry for cell cycle analysis .

- Anti-inflammatory Mechanisms :

- Antimicrobial Efficacy :

Mechanism of Action

The biological activity of 3,4,2’,5’-Tetramethoxychalcone is attributed to its ability to interact with various molecular targets and pathways. For instance, its anticancer activity is believed to involve the inhibition of the NF-κB signaling pathway, leading to the suppression of tumor cell proliferation and induction of apoptosis. The compound may also modulate other signaling pathways, such as the JNK-mediated autophagy pathway, contributing to its overall biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Chalcones

Table 1: Structural and Functional Comparison of Methoxylated Chalcones

Key Research Findings

Anticancer Activity

- 3,3',4',5'-Tetramethoxychalcone (TMC): This analogue induces mitochondrial-dependent apoptosis in oral squamous cell carcinoma (OSCC) by activating p53 and the γ-H2AX/CHK2 DNA damage pathway. It also inhibits cell migration via the CCL5/CCR5 axis .

- 3-Hydroxy-4,3',4',5'-tetramethoxychalcone: Exhibits potent NF-κB inhibitory activity (IC₅₀ ~1 μM) and anticancer effects in ovarian and liver cancer models .

- Its weak CYP2B6 inhibition may reduce drug metabolism interference, offering combinatory therapeutic advantages .

Anti-Inflammatory and Antioxidant Effects

- 3,3',5,5'-Tetramethoxychalcone: Demonstrates superior NF-κB inhibition by blocking IκBα and RelA phosphorylation, critical in TNFα-induced inflammation .

- 2'-Hydroxy-3',4',3,4-tetramethoxychalcone: Shows topical anti-inflammatory effects but weak antioxidant activity compared to hydroxylated derivatives .

JAK/STAT Pathway Modulation

- α-Bromo-2',3,4,4'-tetramethoxychalcone: A synthetic brominated derivative that inhibits JAK2/STAT5 phosphorylation, highlighting the role of halogenation in enhancing activity .

- 3,4,2',4'-Tetrahydroxychalcone (Butein): A hydroxylated analogue with strong JAK1/2 and STAT3 inhibitory effects in multiple myeloma .

Biological Activity

3,4,2',5'-Tetramethoxychalcone is a member of the chalcone family, characterized by its unique structure featuring four methoxy groups attached to a chalcone backbone. This compound has garnered attention due to its diverse biological activities, including anti-inflammatory, anticancer, antioxidant, and antimicrobial properties. This article explores the biological activity of 3,4,2',5'-tetramethoxychalcone, summarizing key research findings, biochemical interactions, and potential therapeutic applications.

Chemical Structure and Properties

- Molecular Formula : CHO

- Molecular Weight : Approximately 328.36 g/mol

- Structural Features : The compound consists of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl moiety with four methoxy substituents.

3,4,2',5'-Tetramethoxychalcone exhibits its biological effects through various mechanisms:

- Target Interactions : It interacts with multiple biological targets, including cytochrome P450 enzymes and various cellular receptors.

- Biochemical Pathways : The compound influences several biochemical pathways related to inflammation and cancer progression. For instance, it has been shown to inhibit nitric oxide (NO) production in macrophages treated with lipopolysaccharides (LPS) and interferon-gamma (IFN-γ) .

Anticancer Activity

Research indicates that 3,4,2',5'-tetramethoxychalcone has significant anticancer properties:

- Cell Proliferation Inhibition : The compound inhibits the proliferation of various cancer cell lines. For example:

Anti-inflammatory Properties

The compound demonstrates potent anti-inflammatory effects:

- Cytokine Inhibition : It inhibits the secretion of pro-inflammatory cytokines such as TNF-α and IL-6 in LPS-induced models .

- Enzyme Inhibition : Significant reductions in the activity of inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) have been observed .

Antioxidant Activity

3,4,2',5'-Tetramethoxychalcone exhibits notable antioxidant properties:

- DPPH Scavenging Activity : It shows effective scavenging of DPPH radicals at concentrations as low as 10 µM .

- Metal Chelation Ability : The compound also demonstrates biometal chelating ability which contributes to its antioxidant effects .

Case Studies

Q & A

Basic Research Questions

Q. What are the primary mechanisms of action of 3,4,2',5'-Tetramethoxychalcone in modulating NF-κB signaling?

- Answer : 3,4,2',5'-Tetramethoxychalcone inhibits NF-κB activation by interfering with the nuclear translocation of the transcription factor. This is demonstrated through luciferase reporter assays and electrophoretic mobility shift assays (EMSAs) in cancer cell lines. Structural studies suggest that methoxy groups at specific positions (e.g., 3,4,2',5') enhance binding to IκB kinase (IKK), blocking phosphorylation of IκBα and subsequent NF-κB activation .

Q. How can researchers synthesize and characterize 3,4,2',5'-Tetramethoxychalcone?

- Answer : The compound is synthesized via aldol condensation between 3,4-dimethoxyacetophenone and 2',5'-dimethoxybenzaldehyde under basic conditions (e.g., NaOH/EtOH). Post-synthetic modifications, such as sulfonation (using Na₂SO₃ in dioxane), are validated via TLC, UV spectroscopy, and ¹H NMR to confirm purity and structural integrity .

Q. What in vitro assays are recommended to evaluate its anticancer activity?

- Answer : Standard assays include:

- MTT/Proliferation assays for cytotoxicity (IC₅₀ determination).

- Colony formation assays to assess long-term survival inhibition.

- Flow cytometry for cell cycle analysis (G0/G1 arrest via cyclin D1/CDK4 downregulation).

- Annexin V/PI staining to quantify apoptosis (linked to Bax/Bcl-2 ratio modulation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize 3,4,2',5'-Tetramethoxychalcone’s NF-κB inhibitory potency?

- Answer : SAR analysis reveals that:

- Hydroxylation at the 3-position (e.g., 3-hydroxy-4,3',4',5'-tetramethoxychalcone) improves NF-κB inhibition by 10-fold.

- Methoxy groups at 4',5' positions enhance cellular permeability but reduce solubility.

- Replacements (e.g., bromination at the α-position) alter JAK/STAT pathway selectivity. Use molecular docking (e.g., AutoDock Vina) to predict binding to IKKβ and validate via mutagenesis .

Q. How to resolve contradictions in reported biological activities (e.g., weak CYP2B6 inhibition vs. strong NF-κB inhibition)?

- Answer : Discrepancies arise from:

- Concentration dependency : NF-κB inhibition occurs at low µM ranges, while CYP2B6 inhibition requires higher concentrations (>50 µM).

- Cell-type specificity : Test multiple cell lines (e.g., A2780 ovarian cancer vs. HepG2 hepatocytes) and use orthogonal assays (e.g., siRNA knockdown of CYP2B6 to isolate effects). Prioritize in vivo models (e.g., xenografts) to contextualize relevance .

Q. What strategies are effective for studying its cytoprotective vs. cytotoxic effects?

- Answer :

- HO-1 induction assays : Measure heme oxygenase-1 (HO-1) via qPCR/Western blot in oxidative stress models (e.g., H₂O₂-treated macrophages).

- Dose stratification : Low doses (≤10 µM) activate Nrf2/HO-1 pathways (cytoprotection), while higher doses (>20 µM) trigger apoptosis via PARP cleavage.

- Genetic models : Use HO-1 knockout cells to dissect mechanisms .

Q. How does 3,4,2',5'-Tetramethoxychalcone interact with STAT3 signaling in drug-resistant cancers?

- Answer : In cisplatin-resistant ovarian cancer cells (A2780/CDDP), the compound suppresses STAT3 phosphorylation (Tyr705) and nuclear translocation, confirmed via phospho-STAT3 ELISA and immunofluorescence. Co-treatment with STAT3 inhibitors (e.g., Stattic) synergizes to reduce IC₅₀ by 40% .

Methodological Considerations

Q. Key parameters for in vivo efficacy studies?

- Dosing : 25–50 mg/kg/day (IP or oral) in murine xenografts, with tumor volume measured biweekly.

- Toxicity : Monitor liver enzymes (ALT/AST) and body weight; minimal hepatotoxicity reported at therapeutic doses .

Q. How to assess metabolic stability and drug-drug interactions?

- Microsomal assays : Incubate with human liver microsomes (HLMs) and quantify parent compound via LC-MS.

- CYP inhibition screening : Use fluorogenic substrates (e.g., 7-benzyloxy-4-trifluoromethylcoumarin for CYP3A4). Weak CYP2B6 inhibition suggests low interaction risk with CYP2B6-metabolized drugs (e.g., methadone) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.